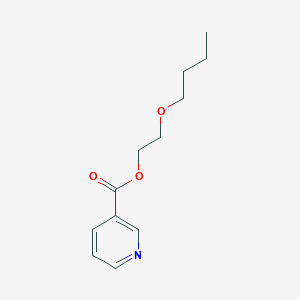

Nicoboxil

Übersicht

Beschreibung

Nicoboxil is a small molecule compound known for its use in topical analgesic formulations. It is primarily used to treat acute back pain and other musculoskeletal discomforts. This compound is often combined with nonivamide, a capsaicinoid, to enhance its therapeutic effects. The combination of these two compounds is particularly effective in providing temporary relief from pain associated with rheumatism, arthritis, lumbago, muscular aches, sprains, and strains .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Nicoboxil, chemisch bekannt als 2-Butoxyethylnicotinat, wird durch Veresterung von Nicotinsäure mit 2-Butoxyethanol synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines starken Säurekatalysators, wie z. B. Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Esterprodukt zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von this compound einer ähnlichen Syntheseroute, jedoch in größerem Maßstab. Das Verfahren umfasst die kontinuierliche Zugabe von Nicotinsäure und 2-Butoxyethanol zu einem Reaktor, der den Säurekatalysator enthält. Das Reaktionsgemisch wird dann zum Rückfluss erhitzt, und das Esterprodukt wird kontinuierlich entfernt und durch Destillation gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nicoboxil unterliegt verschiedenen Arten chemischer Reaktionen, darunter Hydrolyse, Oxidation und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: this compound kann in Gegenwart von Wasser und einem Säure- oder Basenkatalysator hydrolysiert werden, um Nicotinsäure und 2-Butoxyethanol zu ergeben. Diese Reaktion wird typischerweise unter milden Bedingungen durchgeführt.

Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere an der Butoxyethylgruppe, was zur Bildung verschiedener Oxidationsprodukte führt.

Hauptprodukte, die gebildet werden:

Hydrolyseprodukte: Nicotinsäure und 2-Butoxyethanol.

Oxidationsprodukte: Verschiedene oxidierte Derivate von this compound.

Substitutionsprodukte: Verbindungen, bei denen die Butoxyethylgruppe durch andere funktionelle Gruppen ersetzt wird.

Wissenschaftliche Forschungsanwendungen

Nicoboxil hat verschiedene wissenschaftliche Forschungsanwendungen in verschiedenen Bereichen:

Chemie:

- Wird als Modellverbindung in Studien verwendet, die Veresterungs- und Hydrolysereaktionen betreffen.

- Untersucht auf seine Reaktivität und Stabilität unter verschiedenen chemischen Bedingungen .

Biologie:

- Wird auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als therapeutisches Mittel bei der Schmerzbehandlung untersucht.

- Wird in der Forschung zu den Wirkmechanismen von topischen Analgetika verwendet .

Medizin:

- Wird in der Formulierung von topischen Analgetika-Cremes und -Salben zur Behandlung akuter und chronischer Schmerzbedingungen weit verbreitet.

- Wird auf sein Potenzial untersucht, Schmerzlinderung mit minimalen systemischen Nebenwirkungen im Vergleich zu oralen Analgetika zu bieten .

Industrie:

- Wird bei der Herstellung von rezeptfreien Schmerzmitteln eingesetzt.

- Wird bei der Entwicklung neuer Formulierungen und Abgabesysteme für topische Analgetika verwendet .

5. Wirkmechanismus

This compound wirkt als Rubrifacient, d. h. es bewirkt eine Dilatation der Kapillaren und eine erhöhte Durchblutung des Applikationsbereichs. Diese erhöhte Durchblutung führt zu einem Wärmegefühl und trägt zur Schmerzlinderung bei. Die genauen molekularen Ziele und Pfade, die an der Wirkung von this compound beteiligt sind, sind nicht vollständig geklärt, aber es wird angenommen, dass es mit dem Gefäßsystem interagiert, um die Vasodilatation zu fördern .

Wirkmechanismus

Nicoboxil acts as a rubefacient, which means it causes dilation of the capillaries and increases blood flow to the area of application. This increased blood flow results in a warming sensation and helps to alleviate pain. The exact molecular targets and pathways involved in the action of this compound are not fully elucidated, but it is believed to interact with the vascular system to promote vasodilation .

Vergleich Mit ähnlichen Verbindungen

Nicoboxil wird oft mit anderen topischen Analgetika verglichen, insbesondere solchen, die Capsaicinoide wie Nonivamid enthalten.

Ähnliche Verbindungen:

Nonivamid: Ein Capsaicinoid, das synergisch mit this compound zusammenwirkt, um die Schmerzlinderung zu verstärken.

Capsaicin: Ein weiteres Capsaicinoid, das in topischen Analgetika aufgrund seiner schmerzlindernden Eigenschaften verwendet wird.

Methylsalicylat: Ein häufiger Bestandteil von topischen Analgetika, der durch einen ähnlichen Mechanismus der Steigerung der Durchblutung Schmerzlinderung bietet.

Einzigartigkeit: this compound ist einzigartig in seiner Fähigkeit, eine wirksame Schmerzlinderung mit minimaler systemischer Absorption zu bieten, wodurch das Risiko systemischer Nebenwirkungen reduziert wird. Seine Kombination mit Nonivamid bietet einen synergistischen Effekt, was es in vielen topischen Analgetika-Formulierungen zur bevorzugten Wahl macht .

Eigenschaften

IUPAC Name |

2-butoxyethyl pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJRISIINLJVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057635 | |

| Record name | Nicoboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

In particular, nicoboxil is considered a rubefacient. However, the specific mechanism of action by which rubefacients like nicoboxil elicit pharmacologic effects has not yet been formally elucidated. Nevertheless, it is generally proposed that rubefacients cause irritation of the skin when applied topically, and are believed to alleviate pain in muscles, joints, tendons, and other musculoskeletal pains in the extremities by counter-irritation. This specific term, 'counter-irritant', derives from the fact that rubefacients can cause a reddening of the skin by causing the blood vessels of the skin to dilate, which gives a soothing feeling of warmth. In essence, the term largely refers to the notion that irritation of the sensory nerve endings alters or offsets pain in the underlying muscle or joints that are innervated by the same nerves. In fact, the vasodilation effect of rubefacients like nicoboxil has been considered the result of nerve conduction mechanisms as early as the late 1950s when certain studies demonstrated that the concomitant application of xylocaine could counteract or prevent the vasolidator response to rubefacients in 50% of such related experiments. | |

| Record name | Nicoboxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

13912-80-6, 1322-29-8 | |

| Record name | 2-Butoxyethyl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13912-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, butoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoboxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoboxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicoboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicoboxil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOBOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSD5B9US0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

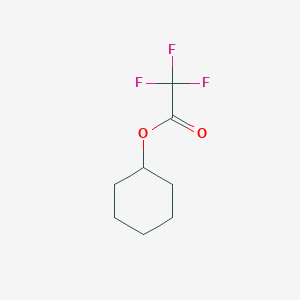

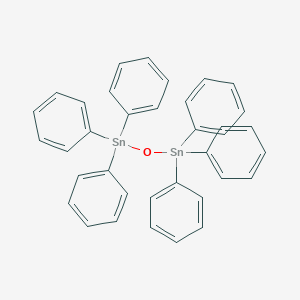

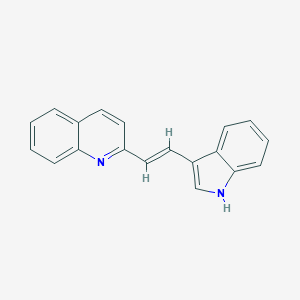

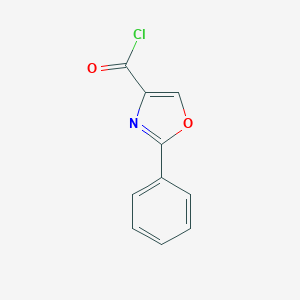

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.